molecular formula C14H18ClF3N2O2S B2893683 2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2320457-13-2

2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2893683
CAS No.: 2320457-13-2
M. Wt: 370.82
InChI Key: ICGJOEWVNRHKAV-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is an organic compound that features a trifluoroethyl group, a piperidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes and receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2O2S/c15-12-3-1-2-4-13(12)23(21,22)19-9-11-5-7-20(8-6-11)10-14(16,17)18/h1-4,11,19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGJOEWVNRHKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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